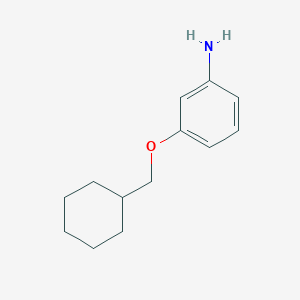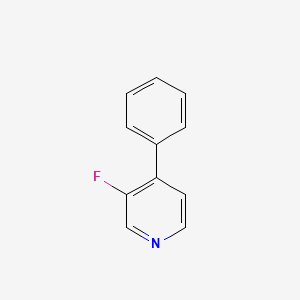
4-(Acetyloxy)-5,8-dimethyl-2-naphthalenecarboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Acetyloxy)-5,8-dimethyl-2-naphthalenecarboxylic acid ethyl ester is an organic compound that belongs to the ester class of chemicals. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its complex structure, which includes an acetyloxy group, dimethyl substitutions, and a naphthalene ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)-5,8-dimethyl-2-naphthalenecarboxylic acid ethyl ester typically involves esterification reactions. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid . The reaction conditions often require heating to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this ester may involve more efficient and scalable methods. For example, the use of acid chlorides or anhydrides with alcohols can be employed to produce esters in high yields . Catalysts such as boron trifluoride can also be used to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Acetyloxy)-5,8-dimethyl-2-naphthalenecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Reduction: Reduction reactions can convert the ester into an alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically involves aqueous acid or base conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and ethanol.
Reduction: Yields the corresponding alcohol.
Substitution: Results in various substituted products depending on the reagents used.
Applications De Recherche Scientifique
4-(Acetyloxy)-5,8-dimethyl-2-naphthalenecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Acetyloxy)-5,8-dimethyl-2-naphthalenecarboxylic acid ethyl ester involves its interaction with various molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways . The naphthalene ring system may also interact with specific enzymes or receptors, influencing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simpler ester with similar functional groups but lacks the naphthalene ring system.
Methyl butyrate: Another ester with a different alkyl group and simpler structure.
Uniqueness
4-(Acetyloxy)-5,8-dimethyl-2-naphthalenecarboxylic acid ethyl ester is unique due to its complex structure, which includes multiple functional groups and a naphthalene ring system. This complexity allows it to participate in a wider range of chemical reactions and interactions compared to simpler esters .
Propriétés
Formule moléculaire |
C17H18O4 |
|---|---|
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
ethyl 4-acetyloxy-5,8-dimethylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H18O4/c1-5-20-17(19)13-8-14-10(2)6-7-11(3)16(14)15(9-13)21-12(4)18/h6-9H,5H2,1-4H3 |
Clé InChI |
HAGZDQDGQVMMDE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)OC(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile](/img/structure/B13931757.png)




![1-[(2R,4S,5R)-5-[(1,3-diphenylimidazolidin-2-yl)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13931778.png)


![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester](/img/structure/B13931794.png)


